molecular formula C16H18N4O3 B2508150 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2034288-67-8

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide

Cat. No.: B2508150
CAS No.: 2034288-67-8
M. Wt: 314.345
InChI Key: FASAMEIWRUGGEV-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields of scientific research, including medicinal chemistry and materials science. The presence of oxazole, furan, and pyrazole rings in its structure contributes to its diverse chemical reactivity and biological activity.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-11-15(12(2)23-19-11)7-16(21)17-4-5-20-9-14(8-18-20)13-3-6-22-10-13/h3,6,8-10H,4-5,7H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASAMEIWRUGGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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